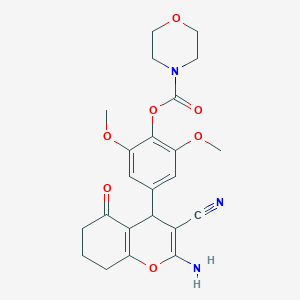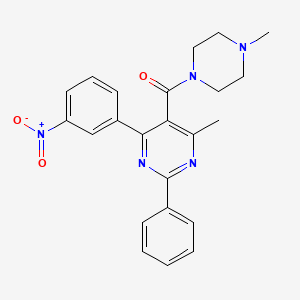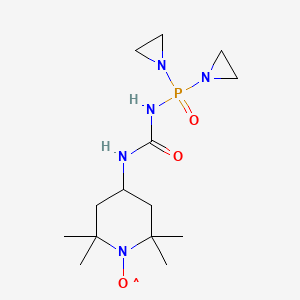![molecular formula C20H23NO4 B1226684 3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester is a benzoate ester.
Applications De Recherche Scientifique
Chemical Reactions and Properties
- Model Reactions with Glycidyl Phenyl Ether : The reactions of 3-pyridinecarboxylic acid with 2,3-epoxypropyl phenyl ether were studied, revealing two-step mechanisms involving pyridinium salt and ester formation, with the salt inducing an induction period (Hsu & Chen, 1990).
Thermal Behavior
- Thermal Decomposition of Derivatives : The thermal decomposition and stability of derivatives of 3-pyridinecarboxylic acid, including esters, were examined, highlighting stability up to fusion point and decomposition in several stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis and Structural Analysis
- Synthesis of Esters and Cardiotonic Activity : Research on the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids demonstrated their potential for positive inotropic activity (Mosti et al., 1992).
- X-Ray Powder Diffraction Data : X-ray powder diffraction data was reported for a compound that is an intermediate in the synthesis of apixaban, providing insight into the structure and purity of the compound (Wang et al., 2017).
Applications in Polymer Science
- Functionalization of Soluble Polystyrenes : Research on the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates, utilizing esters of 3-pyridinecarboxylic acid, demonstrated a novel approach in polymer science (Dalil et al., 2000).
Crystal Structure and Coordination
- Structural Investigation of Triorganostannyl Esters : The structural investigation of triorganostannyl esters of 3-pyridinecarboxylic acid derivatives provided insights into their coordination to metal centers, affecting the photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).
Propriétés
Nom du produit |
3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4-heptoxycarbonylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-14-24-19(22)16-9-11-18(12-10-16)25-20(23)17-8-7-13-21-15-17/h7-13,15H,2-6,14H2,1H3 |
Clé InChI |
QCHYILFGPLNBNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)



![2-[[(2,5-dichloro-3-thiophenyl)-oxomethyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1226612.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)




